Lipophilicity (XLogP3) vs. 3-Methyl Analog: Quantifying the Impact of Pyrazole Methylation on Predicted Membrane Partitioning
The 3,5-dimethylpyrazole core of the target compound increases computed lipophilicity by Δ(XLogP3) = 0.4 log units relative to the 3-monomethyl analog (CAS 2305298-35-3), where XLogP3(3,5-dimethyl) = 4.0 vs. XLogP3(3-methyl) = 3.6 [1][2]. This difference corresponds to a roughly 2.5-fold higher predicted partition coefficient between octanol and water, a magnitude that frequently correlates with altered membrane permeability and tissue distribution in medicinal chemistry programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole (CAS 2305298-35-3): XLogP3 = 3.6 |
| Quantified Difference | Δ XLogP3 = +0.4 log units (target more lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The statistically significant difference in predicted lipophilicity directly impacts selection for programs where passive membrane permeability or CNS penetration is a design criterion.
- [1] PubChem Compound Summary for CID 138046194. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 137947999. Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2026). View Source
